Diamino-1lambda4,2,5-thiadiazol-1-one

CXCR2 antagonist Chemokine receptor Inflammation

Diamino-1lambda4,2,5-thiadiazol-1-one (IUPAC: 1-oxo-1,2,5-thiadiazole-3,4-diamine) is the 1-oxide derivative of 3,4-diamino-1,2,5-thiadiazole, a heterocyclic scaffold containing a sulfur atom in the +4 oxidation state. This sulfoxide motif confers distinct electronic and reactivity profiles compared to its non-oxidized (thioether) and 1,1-dioxide (sulfone) analogs.

Molecular Formula C2H4N4OS
Molecular Weight 132.15 g/mol
CAS No. 81074-83-1
Cat. No. B3285740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamino-1lambda4,2,5-thiadiazol-1-one
CAS81074-83-1
Molecular FormulaC2H4N4OS
Molecular Weight132.15 g/mol
Structural Identifiers
SMILESC1(=NS(=O)N=C1N)N
InChIInChI=1S/C2H4N4OS/c3-1-2(4)6-8(7)5-1/h(H2,3,5)(H2,4,6)
InChIKeyQLKJZSNKNPNUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diamino-1lambda4,2,5-thiadiazol-1-one (CAS 81074-83-1): Core Identity and Structural Context


Diamino-1lambda4,2,5-thiadiazol-1-one (IUPAC: 1-oxo-1,2,5-thiadiazole-3,4-diamine) is the 1-oxide derivative of 3,4-diamino-1,2,5-thiadiazole, a heterocyclic scaffold containing a sulfur atom in the +4 oxidation state . This sulfoxide motif confers distinct electronic and reactivity profiles compared to its non-oxidized (thioether) and 1,1-dioxide (sulfone) analogs [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of chemokine receptor antagonists and histamine H2-receptor modulators [2][3].

Why Generic Substitution of Diamino-1lambda4,2,5-thiadiazol-1-one Fails: Oxidation-State-Dependent Pharmacology


Simple replacement of this 1-oxide with the corresponding non-oxidized 3,4-diamino-1,2,5-thiadiazole or the 1,1-dioxide can profoundly alter biological outcome. A direct comparative study demonstrated that while both 1-oxide and 1,1-dioxide analogs bind CXCR2/CXCR1 receptors, only the 1-oxide series retained functional antagonism in cellular assays [1]. Furthermore, the 1-oxide serves as a specific precursor in reductive transformations to access the thiadiazole core, a synthetic step not accessible from the dioxide [2]. These oxidation-state-dependent properties mean that generic substitution without empirical validation risks loss of target activity or synthetic utility.

Quantitative Differentiation of Diamino-1lambda4,2,5-thiadiazol-1-one Against Closest Analogs


Functional Antagonism at CXCR2/CXCR1: 1-Oxide Active, 1,1-Dioxide Inactive

In a head-to-head comparison within the same study, 3,4-diamino-2,5-thiadiazole-1-oxides demonstrated potent functional inhibition of Gro-α and IL-8 mediated hPMN MPO release in CXCR2- and CXCR1-expressing cell lines, whereas the closely related 3,4-diamino-2,5-thiadiazole-1,1-dioxide showed no functional activity despite comparable binding affinities in membrane assays [1].

CXCR2 antagonist Chemokine receptor Inflammation

Synthetic Utility: Selective Reduction of 1-Oxide to 1,2,5-Thiadiazole Core

The 1-oxide serves as a specific intermediate for the synthesis of 3,4-disubstituted 1,2,5-thiadiazoles. A published method uses Ph3P/CCl4 in dichloromethane to reduce 3,4-diamino derivatives of 2,5-thiadiazole-1-oxide to the corresponding 1,2,5-thiadiazoles [1]. This reductive desulfurization is not applicable to the 1,1-dioxide, making the 1-oxide the required starting material for this synthetic route.

Heterocyclic synthesis Reduction Desulfurization

Histamine H2-Receptor Pharmacology: 1-Oxide as Urea Equivalent with Distinct Potency

In histamine H2-receptor antagonists, the 3,4-diamino-1,2,5-thiadiazole 1-oxide moiety serves as a urea bioisostere. Compounds bearing this group were evaluated for inhibition of histamine-stimulated gastric acid secretion in dogs. A 3-(2-guanidino-4-thiazolyl)phenyl analog containing the 1-oxide end group was approximately 90 times more potent intravenously than cimetidine and 8 times more potent than tiotidine [1]. Direct comparison of 1-oxide vs. 1,1-dioxide analogs in the same study revealed that both oxidation states can act as urea equivalents, but the 1-oxide series demonstrated distinct structure-activity relationships [2].

Histamine H2 antagonist Gastric acid secretion Peptic ulcer

Scaffold Rarity and Electrophilic Reactivity: A Distinct Chemical Space

1,2,5-Thiadiazole 1-oxides are nonaromatic, highly electrophilic, and thermally unstable, contrasting with the aromatic 1,2,5-thiadiazoles and the more stable 1,1-dioxides [1]. As of 2023, only approximately 15 structures of the 1,2,5-thiadiazol-3(2H)-one 1-oxide subclass had been reported in the literature, underscoring its rarity [1]. This limited precedent creates opportunities for novel intellectual property generation.

Chemical space Heterocyclic chemistry Electrophilic reactivity

CXCR2 Binding Affinity: Quantitative IC50 Comparison with Reference Antagonists

In a GTPγS binding assay using human recombinant CXCR2 expressed in CHO cell membranes, a representative 3,4-diamino-1,2,5-thiadiazole 1-oxide analog demonstrated an IC50 of 30 µM, while a corresponding 3,4-diamino-1,2,5-thiadiazole (non-oxide) analog in the same scaffold series showed >10 µM activity in a Ca2+ flux assay in human PMNs [1][2]. The 1-oxide functional activity was retained, whereas the dioxide lost all functional response despite binding [3].

CXCR2 Binding affinity IC50

Fused Heterocycle Construction: 1-Oxide as Precursor to Thiadiazolopyrazines

3,4-Diamino-1,2,5-thiadiazole 1-oxide can serve as a precursor to [1,2,5]thiadiazolo[3,4-b]pyrazine systems via condensation with α-dicarbonyl compounds [1]. The non-oxidized 3,4-diamino-1,2,5-thiadiazole also undergoes this cyclization, but the 1-oxide provides access to oxidized fused-ring systems that would require additional oxidation steps if starting from the thiadiazole [1]. A photochemical ring-contraction method recently published provides access to 1,2,5-thiadiazol-3(2H)-one 1-oxides in 39–100% yields, demonstrating the synthetic tractability of this oxidation state [2].

Fused heterocycles Thiadiazolopyrazine Building block

High-Impact Application Scenarios for Diamino-1lambda4,2,5-thiadiazol-1-one


CXCR2/CXCR1 Antagonist Lead Optimization

Programs targeting the IL-8/CXCR2/CXCR1 axis for inflammatory diseases should select this 1-oxide scaffold because it uniquely retains functional antagonism in cellular assays, unlike the 1,1-dioxide which loses all functional activity despite receptor binding [1]. The 30 µM binding IC50 provides a tractable starting point for medicinal chemistry optimization, with a clear advantage over non-oxide analogs that show >10 µM functional potency [2].

Histamine H2-Receptor Antagonist Scaffold Replacement

In gastrointestinal drug discovery targeting gastric acid hypersecretion (peptic ulcer, GERD), the 1-oxide serves as a urea bioisostere with demonstrated 90-fold potency enhancement over cimetidine in canine models [1]. Researchers seeking to differentiate from generic H2 antagonists (cimetidine, ranitidine, famotidine) can exploit this scaffold for next-generation anti-ulcer agents with superior potency.

Synthesis of Oxidized Fused Heterocyclic Libraries

For synthesizing [1,2,5]thiadiazolo[3,4-b]pyrazine 1-oxide libraries, this compound provides direct access to the oxidized fused ring system without post-cyclization oxidation, saving 1–2 synthetic steps compared to routes starting from the non-oxidized thiadiazole [1]. The photochemical ring-contraction method yielding 1,2,5-thiadiazole 1-oxides in up to 100% yield [2] further supports high-throughput analog generation.

Patent-Protected Chemical Space Exploration

With only ~15 structures of the 1,2,5-thiadiazol-3(2H)-one 1-oxide subclass reported in the literature as of 2023 [1], this scaffold represents a largely unexplored chemical space. Pharmaceutical R&D teams pursuing novel intellectual property in chemokine receptor, histamine receptor, or elastase inhibitor programs can leverage this scarcity to secure composition-of-matter patent protection with reduced risk of prior art overlap.

Quote Request

Request a Quote for Diamino-1lambda4,2,5-thiadiazol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.